N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Description
Historical Context and Discovery
The precise historical origins of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine remain undocumented in public literature, but its emergence aligns with advancements in aromatic amine synthesis during the late 20th and early 21st centuries. Key insights into its development include:
- Early Synthesis Context : The compound’s structure suggests derivation from substituted aniline chemistry, a field well-established since the 19th century. Its synthesis likely evolved from methods used for dimethylaniline derivatives, leveraging alkylation and reductive amination techniques.
- Modern Relevance : By the early 2000s, the compound appeared in chemical catalogs (e.g., Sigma-Aldrich, Avantor) as a specialized reagent for early-stage research. Patent literature from the 2010s references analogous intermediates in pharmaceutical synthesis, underscoring its utility in drug discovery.
- Research Applications : Its role as a precursor in synthesizing bioactive molecules is highlighted in studies involving palladium-catalyzed hydrogenation and Suzuki coupling reactions.
Properties
IUPAC Name |
4-[3-(dimethylamino)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCVQDVCZWFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375489 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42817-60-7 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(dimethylamino)propyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-[3-(4-Nitrophenyl)propyl]-N,N-dimethylamine Precursor
The precursor, N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine, is synthesized through Friedel-Crafts alkylation or nucleophilic substitution. For instance, reacting 1-bromo-3-(4-nitrophenyl)propane with dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours yields the nitro intermediate. The reaction is quenched with aqueous sodium hydroxide, followed by extraction with diethyl ether and solvent evaporation to isolate the crude product.
Catalytic Hydrogenation to Primary Amine
The nitro group is reduced to an amine using hydrogen gas (5–7 kg pressure) and 10% palladium on carbon (Pd/C) in THF or ethanol. A representative procedure involves:
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Dissolving 100 g of N-[3-(4-nitrophenyl)propyl]-N,N-dimethylamine in 200 mL THF.
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Adding 5 g Pd/C and pressurizing the autoclave with H₂ at 25–30°C for 2–4 hours.
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Filtering the catalyst and concentrating the filtrate under reduced pressure.
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Adjusting the pH to 9–10 with NaOH and extracting with diisopropyl ether to isolate the product.
Key Data:
This method avoids hazardous chlorinating agents and leverages industrial-scale hydrogenation infrastructure.
Reductive Amination of 4-Aminophenylpropanal
Aldehyde Synthesis via Oxidation
4-Aminophenylpropanal is prepared by oxidizing 3-(4-aminophenyl)-1-propanol with pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is purified via distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).
Reductive Amination with Dimethylamine
The aldehyde reacts with dimethylamine in methanol at 0°C, followed by the addition of sodium cyanoborohydride (NaBH₃CN). The mixture is stirred for 24 hours, neutralized with HCl, and extracted with ethyl acetate.
Key Data:
This method offers mild conditions but requires stringent pH control to avoid over-reduction.
Alkylation of 4-Aminophenylpropyl Bromide
Propyl Bromide Preparation
3-(4-Nitrophenyl)propyl bromide is synthesized by treating 3-(4-nitrophenyl)-1-propanol with phosphorus tribromide (PBr₃) in diethyl ether. After nitro reduction (Section 1.2), the alkyl bromide intermediate is obtained.
Nucleophilic Substitution with Dimethylamine
The alkyl bromide reacts with excess dimethylamine (2.5 equiv) in THF at reflux (66°C) for 8 hours. The product is isolated via aqueous workup and vacuum distillation.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 3-(4-Aminophenyl)propyl bromide | |
| Solvent | THF | |
| Temperature | 66°C | |
| Yield | 88–90% |
This route achieves high selectivity but requires stoichiometric control to minimize dialkylation by-products.
Comparative Analysis of Methods
Efficiency and Scalability
Catalytic hydrogenation (Method 1) is preferred for industrial scalability due to high yields (90%) and compatibility with continuous reactors. Reductive amination (Method 2) suits lab-scale synthesis but involves toxic cyanoborohydride. Alkylation (Method 3) offers simplicity but demands rigorous purification.
Mechanistic Insights and Stereochemical Control
Hydrogenation Mechanism
Nitro reduction proceeds via a nitroso intermediate, with Pd/C facilitating H₂ dissociation and subsequent electron transfer to the nitro group. The final amine is stabilized through π-orbital interactions with the aromatic ring.
Avoiding Racemization
Chiral purity is maintained by using aprotic solvents (e.g., THF) and avoiding acidic conditions during workup.
Industrial-Scale Purification Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its reactions include:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to form secondary amines.
- Electrophilic Substitution : The aromatic ring can undergo various substitution reactions, allowing for the introduction of different functional groups.
Biology
In biological research, this compound is studied for its potential roles in biochemical pathways. It has been investigated for:
- Interaction with Biological Molecules : Acting as a ligand that binds to specific receptors or enzymes, influencing cellular signaling pathways related to growth and apoptosis.
- Potential Therapeutic Effects : Its structure suggests possible applications in drug development, particularly in targeting diseases where receptor modulation is beneficial.
Medicine
The compound's therapeutic potential is being explored in several areas:
- Anticancer Research : Preliminary studies indicate that derivatives of similar structures may exhibit significant anticancer activity against various cell lines .
- Drug Development : Its unique properties make it a candidate for further development into pharmaceuticals aimed at treating various conditions, including cancer and neurodegenerative diseases .
Case Study 1: Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For example, certain derivatives demonstrated percent growth inhibitions (PGIs) exceeding 80% against specific cancer cell lines such as OVCAR-8 and SNB-19 . This suggests that modifications to the core structure can enhance therapeutic efficacy.
Case Study 2: Enzyme Inhibition
Research has shown that similar compounds can inhibit enzymes critical in metabolic pathways relevant to disease progression. For instance, compounds with similar structural motifs have been identified as inhibitors of acetylcholinesterase, which plays a role in neurodegenerative diseases. This highlights the potential for this compound in developing treatments for such conditions.
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several amines and amides, particularly those containing a dimethylaminopropyl chain. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties
- Hydrophobicity : The presence of a hexadecanamide group in [3-(N,N-dimethylamine)propyl]hexadecanamide increases its lipophilicity compared to the target compound’s aromatic amine .
- Reactivity : EDC’s carbodiimide group is highly reactive toward carboxylic acids, enabling crosslinking in biomaterials, whereas the target compound’s primary amine may participate in Schiff base formation .
Key Differentiators
Functional Groups : The target compound’s primary amine on the phenyl ring distinguishes it from amide- or carbodiimide-containing analogs.
Applications : While analogs like EDC and Chlorpheniramine have well-defined roles in biomedicine, the target compound remains a research chemical with unconfirmed industrial applications .
Regulatory Status : The target compound is explicitly marked for research purposes, unlike pharmaceuticals or commercial surfactants .
Biological Activity
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C11H18N2
- CAS Number : 42817-60-7
- Functional Groups : The compound features an aminophenyl group linked to a propyl chain and a dimethylamine moiety. This unique structure contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Material : 4-nitrophenylpropylamine.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Alkylation : The resulting 4-aminophenylpropylamine is alkylated with dimethylamine under basic conditions.
This synthetic approach can be optimized for industrial applications using continuous flow reactors and efficient catalysts to enhance yield and purity .
This compound acts primarily through its interaction with various biological targets:
- Ligand Binding : It may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways related to growth, differentiation, and apoptosis.
- Biochemical Pathways : The compound is studied for its potential role in various biochemical pathways, indicating a multifaceted mechanism of action .
Pharmacological Properties
The compound has shown a range of biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing dimethylamine have been associated with inhibition of tumor growth and induction of apoptosis in cancer cell lines .
- Antimicrobial Effects : Some studies suggest that compounds with similar amine functionalities possess antimicrobial properties, making them potential candidates for treating infections .
Case Studies
- In Vitro Studies : A study on structurally related compounds demonstrated significant inhibitory effects on human cancer cell lines, suggesting that this compound could exhibit similar properties .
- Animal Models : In vivo studies using xenograft models have shown that compounds with similar pharmacophores can effectively reduce tumor size and improve survival rates in treated animals .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-p-phenylenediamine | Lacks propyl chain; simpler structure | Moderate anticancer activity |
| N,N-Dimethylhexylamine | Similar dimethylamine group; longer alkyl chain | Antimicrobial properties |
| N,N-Dimethyldodecylamine | Longer alkyl chain; different biological profile | Varying pharmacological effects |
This comparison highlights the distinctiveness of this compound due to its specific combination of functional groups, which may lead to unique biological interactions.
Q & A
Q. What are the standard synthetic routes for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Route 1 : Reacting 3-(N,N-dimethylamine)propylamine with 4-aminophenylpropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Route 2 : Reductive amination of 4-aminophenylpropionaldehyde with dimethylamine using sodium cyanoborohydride in methanol, yielding ~75–91% depending on purification (distillation vs. chromatography) .
- Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios significantly impact yield.
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, dimethylamine protons at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 221.2) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond distances of ~1.45 Å in similar guanidinium analogs) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in water (pH-dependent due to the amine group) .
- Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV for analogous compounds), charge distribution (e.g., negative charge on the amino group), and dipole moments (~3.1 D) .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water coordination around the amine group) to predict solubility .
- Validation : Compare computed IR spectra with experimental data to confirm functional group vibrations (e.g., N-H stretch at ~3350 cm⁻¹) .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Bioavailability Analysis : Use HPLC-MS to measure plasma concentrations and identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Proteomic Profiling : Compare target engagement (e.g., Ki values for receptor binding) in cell lysates vs. animal models .
- Dose Optimization : Adjust formulations (e.g., liposomal encapsulation) to enhance tissue penetration and reduce off-target effects .
Q. How does structural modification impact antimicrobial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-aminophenyl group with halogenated analogs (e.g., 4-chlorophenyl) to test MIC values against E. coli .
- Mechanistic Studies : Use fluorescence assays to monitor membrane disruption (e.g., propidium iodide uptake in bacterial cells) .
- Synergy Testing : Combine with commercial antibiotics (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts .
- Flow Chemistry : Implement continuous-flow reactors to maintain consistent temperature and pressure, improving yield reproducibility .
- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Contradiction Analysis
Q. Why do different studies report varying ED₅₀/Ki values for receptor binding?
- Methodological Answer :
- Assay Variability : Compare radioligand binding (e.g., ³H-labeled compounds) vs. functional assays (e.g., cAMP modulation) .
- Receptor Subtypes : Test selectivity across isoforms (e.g., α₁ vs. α₂ adrenergic receptors) using transfected cell lines .
- Statistical Power : Use meta-analysis to pool data from ≥5 independent studies and calculate weighted averages .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
